molecular formula C21H31FN2O3 B578750 (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide CAS No. 1224048-09-2

(S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide

Cat. No.: B578750
CAS No.: 1224048-09-2
M. Wt: 378.488
InChI Key: FGJOAGVKQWXJAD-KRWDZBQOSA-N
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Description

(S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a dimethylcyclohexyl group, and a fluorinated methoxybenzyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Dimethylcyclohexyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the cyclohexyl moiety.

    Attachment of the Fluorinated Methoxybenzyl Group: This is usually done via nucleophilic substitution reactions, where the fluorine atom is introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the carboxamide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzyl derivatives

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used in studies involving receptor-ligand interactions, particularly in the context of drug discovery.

Medicine:

    Pharmacology: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Diagnostics: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry:

    Agriculture: The compound may be used in the formulation of agrochemicals, such as herbicides or pesticides.

    Cosmetics: It can be incorporated into cosmetic formulations for its potential bioactive properties.

Mechanism of Action

The mechanism by which (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity through inhibition or activation. The pathways involved can vary depending on the specific application, but common pathways include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

    ®-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.

    N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide: The racemic mixture, which contains both enantiomers.

    N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide.

Uniqueness: The uniqueness of (S)-N-(4-((4,4-Dimethylcyclohexyl)oxy)-5-fluoro-2-methoxybenzyl)pyrrolidine-2-carboxamide lies in its specific stereochemistry and the presence of the fluorinated methoxybenzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O3/c1-21(2)8-6-15(7-9-21)27-19-12-18(26-3)14(11-16(19)22)13-24-20(25)17-5-4-10-23-17/h11-12,15,17,23H,4-10,13H2,1-3H3,(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJOAGVKQWXJAD-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)OC2=C(C=C(C(=C2)OC)CNC(=O)C3CCCN3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(CC1)OC2=C(C=C(C(=C2)OC)CNC(=O)[C@@H]3CCCN3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676308
Record name N-({4-[(4,4-Dimethylcyclohexyl)oxy]-5-fluoro-2-methoxyphenyl}methyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224048-09-2
Record name N-({4-[(4,4-Dimethylcyclohexyl)oxy]-5-fluoro-2-methoxyphenyl}methyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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